molecular formula C21H24N2O4 B256300 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

货号 B256300
分子量: 368.4 g/mol
InChI 键: GPOJSKQHJASXNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the late 1960s and has been approved for use in the United States since 2003. Memantine is an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This receptor is involved in learning and memory, and its dysfunction is thought to contribute to the symptoms of Alzheimer's disease.

作用机制

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione works by blocking the activity of the NMDA receptor in the brain. This receptor is involved in learning and memory, and its dysfunction is thought to contribute to the symptoms of Alzheimer's disease. By blocking the activity of this receptor, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione helps to improve cognitive function and reduce the accumulation of beta-amyloid.
Biochemical and Physiological Effects:
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has several biochemical and physiological effects in the brain. It has been shown to reduce the activity of the NMDA receptor, which can help to improve cognitive function. It also reduces the accumulation of beta-amyloid, which is thought to contribute to the development of Alzheimer's disease. Additionally, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to reduce inflammation in the brain, which can help to improve cognitive function and reduce the risk of developing Alzheimer's disease.

实验室实验的优点和局限性

One advantage of using 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione in lab experiments is that it has been extensively studied in both preclinical and clinical settings, so there is a lot of data available on its effects. Additionally, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has a well-defined mechanism of action, which makes it easier to study. However, one limitation of using 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione in lab experiments is that it is a drug that is used to treat Alzheimer's disease, so it may not be relevant to other areas of research.

未来方向

There are several future directions for research on 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione. One area of research is to investigate its potential use in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to investigate its potential use in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is a need for more research on the long-term effects of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione, particularly in patients with mild cognitive impairment.

合成方法

The synthesis of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione involves several steps, including the reaction of 1-adamantylamine with 1,3-benzodioxol-5-carboxylic acid, followed by the addition of acetic anhydride and pyrrolidine. The resulting compound is then purified and crystallized to yield 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione.

科学研究应用

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been extensively studied in both preclinical and clinical settings. In preclinical studies, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to improve cognitive function and reduce the accumulation of beta-amyloid, a protein that is thought to contribute to the development of Alzheimer's disease. In clinical studies, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to improve cognitive function, behavior, and activities of daily living in patients with moderate to severe Alzheimer's disease.

属性

产品名称

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

分子式

C21H24N2O4

分子量

368.4 g/mol

IUPAC 名称

3-(1-adamantylamino)-1-(1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H24N2O4/c24-19-7-16(22-21-8-12-3-13(9-21)5-14(4-12)10-21)20(25)23(19)15-1-2-17-18(6-15)27-11-26-17/h1-2,6,12-14,16,22H,3-5,7-11H2

InChI 键

GPOJSKQHJASXNG-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

规范 SMILES

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。